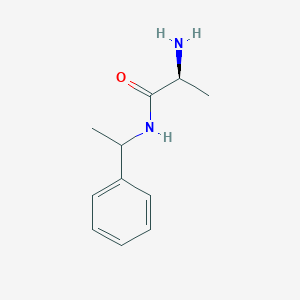
4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a chloro group, a thiazole ring, and an amine group attached to a triazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under acidic conditions.
Attachment to the Triazine Core: The synthesized thiazole derivative is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as triethylamine. This step involves nucleophilic substitution where the chlorine atoms on the triazine ring are replaced by the thiazole derivative.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group on the triazine ring can be replaced by other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines and amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Carbonyl compounds such as aldehydes and ketones under acidic or basic conditions.
Major Products
Substituted Triazine Derivatives: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Thiazole Derivatives: Formed through oxidation or reduction reactions.
Imines and Amides: Formed through condensation reactions.
科学的研究の応用
4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its versatile chemical reactivity.
作用機序
The mechanism of action of 4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
類似化合物との比較
Similar Compounds
4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine: Unique due to the presence of both a chloro group and a thiazole ring.
4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-thiol: Similar structure but with a thiol group instead of an amine group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C7H6ClN5S |
|---|---|
分子量 |
227.68 g/mol |
IUPAC名 |
4-chloro-6-(4-methyl-1,3-thiazol-5-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H6ClN5S/c1-3-4(14-2-10-3)5-11-6(8)13-7(9)12-5/h2H,1H3,(H2,9,11,12,13) |
InChIキー |
JPFCCSHXLUGPLY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C2=NC(=NC(=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13204519.png)
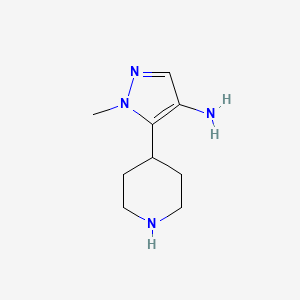
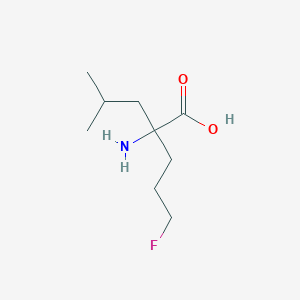
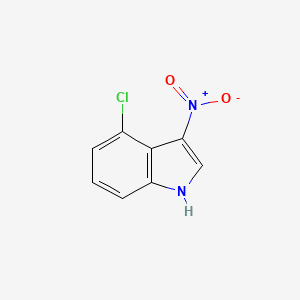
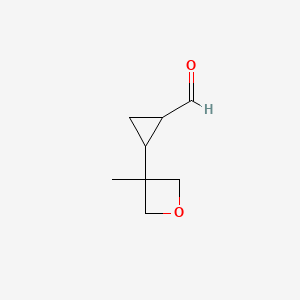
![3-{[(Tert-butoxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13204567.png)
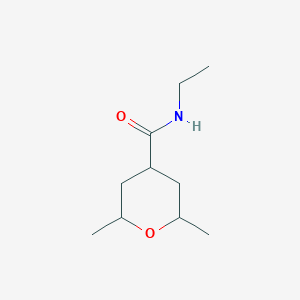
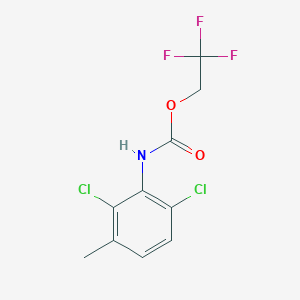
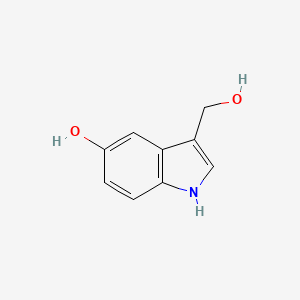
![4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13204599.png)

![Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204604.png)

